molecular formula C35H24O4 B11951719 2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate

2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate

Cat. No.: B11951719
M. Wt: 508.6 g/mol
InChI Key: UGGRUYADDHPEFU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate involves multiple steps. One common synthetic route includes the esterification of 1-naphthylmethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane

Chemical Reactions Analysis

2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate can undergo various chemical reactions, including:

Scientific Research Applications

2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development, is ongoing.

Mechanism of Action

The mechanism of action of 2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form π-π stacking interactions and hydrogen bonds with biological molecules, influencing their activity and function . These interactions can modulate various biochemical pathways, making the compound valuable in research focused on understanding molecular mechanisms.

Comparison with Similar Compounds

2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C35H24O4

Molecular Weight

508.6 g/mol

IUPAC Name

[2-[(1-benzoyloxynaphthalen-2-yl)methyl]naphthalen-1-yl] benzoate

InChI

InChI=1S/C35H24O4/c36-34(26-13-3-1-4-14-26)38-32-28(21-19-24-11-7-9-17-30(24)32)23-29-22-20-25-12-8-10-18-31(25)33(29)39-35(37)27-15-5-2-6-16-27/h1-22H,23H2

InChI Key

UGGRUYADDHPEFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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